molecular formula C12H18N2O2S B2593743 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea CAS No. 1421531-45-4

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea

Cat. No.: B2593743
CAS No.: 1421531-45-4
M. Wt: 254.35
InChI Key: LEDWNFLURPDDPT-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a hydroxy-methyl-methylthiopropyl group.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-12(16,9-17-2)8-13-11(15)14-10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDWNFLURPDDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea typically involves the reaction of 2-hydroxy-2-methyl-3-(methylthio)propylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxy-2-methyl-3-(methylthio)propylamine+Phenyl isocyanateThis compound\text{2-Hydroxy-2-methyl-3-(methylthio)propylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Hydroxy-2-methyl-3-(methylthio)propylamine+Phenyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenylurea moiety can be reduced under specific conditions.

    Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced phenylurea derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy and methylthio groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The phenylurea moiety may contribute to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Siduron (1-(2-Methylcyclohexyl)-3-phenylurea)

Structural Differences : Siduron replaces the hydroxy-methyl-methylthiopropyl group with a 2-methylcyclohexyl substituent. This cycloaliphatic group enhances lipophilicity compared to the mixed polar/lipophilic substituent in the target compound.
Applications : Siduron is a commercial herbicide, indicating that urea derivatives with bulky aliphatic groups exhibit herbicidal activity. The target compound’s hydroxy and methylthio groups may alter its mode of action or selectivity .

3-[3-(Dimethylamino)propyl]-1-phenylurea

Structural Differences: This compound features a dimethylamino-propyl chain instead of the hydroxy-methyl-methylthiopropyl group.

1-(3-Chloropropyl)-3-phenylurea

Structural Differences : The chloropropyl substituent introduces an electron-withdrawing chlorine atom, contrasting with the electron-donating methylthio group. This difference likely affects electronic properties, solubility, and reactivity.
Synthetic Relevance : Chloro-substituted ureas are intermediates in further functionalization (e.g., nucleophilic substitution), whereas methylthio groups may participate in oxidation or alkylation reactions .

Comparison with Methylthio-Containing Compounds

N-{1-[[2-[5-Benzylidene-3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]carbonyl]-3-(methylthio)propyl}benzamide (Compound 24)

Structural Parallels: This compound shares a 3-(methylthio)propyl chain but incorporates a benzamide-thiazolidinone hybrid structure. Properties: The methylthio group in Compound 24 contributes to moderate lipophilicity (HPLC retention time: 29.899 min) and a melting point of 205–207°C. The target compound’s hydroxy group may reduce lipophilicity and alter crystallization behavior .

Antimicrobial Urea Derivatives (Compounds 25–27)

Functional Group Impact : Compounds with fluorinated benzylidene groups (e.g., 25, 26) exhibit higher melting points (up to 247°C) and variable HPLC retention times (12–22 min), suggesting that electron-withdrawing substituents enhance thermal stability. The target compound’s hydroxy and methylthio groups may similarly influence its stability and bioactivity .

Solubility and Lipophilicity

  • The hydroxy group in the target compound enhances water solubility compared to purely lipophilic analogs like siduron.
  • The methylthio group increases membrane permeability, a trait observed in antimicrobial urea derivatives .

Biological Activity

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a hydroxy group, a methylthio group, and a phenylurea moiety, positions it for various biological interactions that can influence cellular processes.

The compound's molecular formula is C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S, and it is characterized by the following structural features:

  • Hydroxy group
  • Methylthio group
  • Phenylurea moiety

These features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves binding to active sites or altering the conformation of proteins, leading to modulation of cellular pathways and processes. This interaction can result in various biological outcomes, including cytotoxic effects on cancer cells.

Biological Activity Overview

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings related to its biological activity:

Cell Line IC50 (µM) Effect Reference
Hep-23.25Cytotoxicity
P81517.82Cytotoxicity
A5490.71Induction of autophagy
HCT1161.1Cell cycle arrest
MCF-71.88Anticancer activity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that this compound showed significant cytotoxic effects in Hep-2 and P815 cell lines, with IC50 values indicating potent activity against these cancer types. This suggests potential applications in cancer treatment.
  • Mechanistic Insights : Research has shown that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been linked to the activation of caspases, which are critical in the apoptotic process.
  • Comparative Studies : In comparative studies with other compounds exhibiting similar structures, this compound demonstrated superior efficacy against certain cancer cell lines, highlighting its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-phenylurea?

  • Methodological Answer : Synthesis typically involves coupling an isocyanate (e.g., phenyl isocyanate) with a hydroxy-methylthio-propylamine derivative. Key parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure completion .
  • Catalysts : Use of Lewis acids or bases (e.g., triethylamine) to accelerate urea bond formation .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields varying between 29% and 83% depending on substituents .
    • Characterization : Confirm structure via FT-IR (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹), 1^1H/13^13C NMR (e.g., urea NH protons at δ 8–10 ppm), and HR-MS for molecular ion validation .

Q. How should researchers handle safety and exposure risks during experimental work with this compound?

  • Safety Protocols :

  • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection .
  • Ventilation : Use mechanical exhaust systems to minimize inhalation of vapors/dust .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
    • Hazard Note : While no specific toxicity data exists for this compound, structurally similar ureas may cause respiratory or dermal irritation. Precautionary measures (e.g., P261, P262) from GHS/CLP regulations apply .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound for enzyme inhibition?

  • Methodological Answer :

  • Target Identification : Perform molecular docking (e.g., AutoDock Vina) against enzymes like Methionyl-tRNA synthetase, using known inhibitors (e.g., 1-{3-[(3-chlorobenzyl)amino]propyl}-3-phenylurea) as positive controls .
  • SAR Analysis : Compare binding affinities of substituent variants (e.g., methylthio vs. hydroxy groups) to identify critical interactions (e.g., hydrogen bonding with catalytic residues) .
  • Validation : Cross-reference docking results with in vitro assays (e.g., IC50_{50} measurements) to validate predicted activity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Analytical Approach :

  • Dynamic Effects : Use variable-temperature NMR to distinguish between conformational exchange (e.g., rotameric states of the urea group) and true splitting .
  • 2D Techniques : Employ HSQC and HMBC to assign overlapping proton signals (e.g., methylthio protons near δ 2.1–2.5 ppm) and confirm connectivity .
  • Comparative Analysis : Compare experimental data with synthesized analogs (e.g., 3-phenylurea derivatives) to isolate spectral anomalies .

Q. How can in vitro models assess the compound’s mechanism of action in cancer cell lines?

  • Experimental Design :

  • Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to identify primary targets .
  • Apoptosis Assays : Treat cells (e.g., MCF-7, HeLa) and measure caspase-3/7 activation via luminescence .
  • Metabolic Stability : Evaluate hepatic microsomal stability to predict pharmacokinetic behavior .
    • Data Interpretation : Corrogate IC50_{50} values with structural features (e.g., methylthio group’s lipophilicity) to optimize bioavailability .

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